molecular formula C24H19F4N5O3S B1243394 DPC602

DPC602

Cat. No.: B1243394
M. Wt: 533.5 g/mol
InChI Key: TYPXEIGMGZWOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2’-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrazole core, which is known for its biological activity and versatility in drug design.

Preparation Methods

The synthesis of 1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2’-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the aminomethylphenyl and sulfamoylbiphenyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2’-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2’-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its specific functional groups and structural features. Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 1-[3-(aminomethyl)phenyl]-N-(3-fluoro-2’-methylsulfonylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
  • 1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2’-methylsulfonylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C24H19F4N5O3S

Molecular Weight

533.5 g/mol

IUPAC Name

2-[2-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-sulfamoylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C24H19F4N5O3S/c25-17-11-14(16-6-2-4-8-21(16)37(30,35)36)9-10-18(17)31-23(34)20-12-22(24(26,27)28)32-33(20)19-7-3-1-5-15(19)13-29/h1-12H,13,29H2,(H,31,34)(H2,30,35,36)

InChI Key

TYPXEIGMGZWOGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C(=CC(=N2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)C4=CC=CC=C4S(=O)(=O)N)F

Synonyms

DPC 602
DPC-602
DPC602

Origin of Product

United States

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